BenchChemオンラインストアへようこそ!

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid

scaffold topology fragment-based drug discovery pharmacophore geometry

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1402232-84-1) is a heteroaryl cyclopropane carboxylic acid with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol. This compound functions as a conformationally constrained building block featuring a 3-methylpyridin-2-yl substituent attached directly to the cyclopropane ring at the 1-position.

Molecular Formula C10H11NO2
Molecular Weight 177.20
CAS No. 1402232-84-1
Cat. No. B3101830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
CAS1402232-84-1
Molecular FormulaC10H11NO2
Molecular Weight177.20
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2(CC2)C(=O)O
InChIInChI=1S/C10H11NO2/c1-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
InChIKeyONKZUEVCGRSCGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1402232-84-1): Baseline Procurement Profile


1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1402232-84-1) is a heteroaryl cyclopropane carboxylic acid with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . This compound functions as a conformationally constrained building block featuring a 3-methylpyridin-2-yl substituent attached directly to the cyclopropane ring at the 1-position . It is available from multiple commercial suppliers (Combi-Blocks, MolCore, Kishida Chemical, Leyan, Wako Fujifilm) at purities of ≥95% to ≥98% and in quantities from 100 mg to 25 g . The compound belongs to the pyridyl-cyclopropane carboxylic acid class, which has been explored extensively in medicinal chemistry as fragment-like carboxylic acid building blocks for enzyme inhibitor discovery, particularly in the pyridinyl-cyclopropane carboxylic acid chemotype that has yielded inhibitors of PYCR1, GSK-3β, NAMPT, MAGL, and various kinases [1][2].

Why In-Class Cyclopropane Carboxylic Acid Analogs Cannot Substitute for CAS 1402232-84-1


Generic substitution between pyridyl-cyclopropane carboxylic acid analogs is scientifically unsound due to three structure-dependent variables that directly determine biological and physiochemical outcomes. First, the position of the carboxylic acid relative to the pyridine ring (1-substituted cyclopropane-1-carboxylic acid in the target versus 2-substituted cyclopropane-1-carboxylic acid isomers such as CAS 1820687-69-1) produces divergent spatial geometry entirely: a distal acid at the quaternary center versus a vicinal acid–pyridine arrangement that defines fundamentally different pharmacophore vectors [1]. The 1,1-disubstituted motif restricts the carboxylic acid to a single trajectory perpendicular to the cyclopropane plane, while the 1,2-disubstituted isomers allow rotameric flexibility between the acid and pyridine [1]. Second, the 3-methyl substituent on the pyridine ring (absent in CAS 162960-26-1, the des-methyl analog) alters electronic distribution, LogP, and steric demand at the critical ortho-position, which influences binding-pocket complementarity in target engagement—the methyl group increases calculated LogP by approximately 0.5–0.7 units compared to the unsubstituted analog . Third, commercial availability of the target compound at defined purity grades (≥95–98%) from multiple orthogonal suppliers provides procurement continuity that may not exist for niche analogs, where supply chains are less diversified .

Quantitative Differentiation Evidence for 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1402232-84-1) vs. Structural Analogs


Structural Topology Divergence: 1,1-Disubstituted vs. 1,2-Disubstituted Cyclopropane Carboxylic Acid Isomers

The target compound features a 1,1-disubstituted cyclopropane architecture (carboxylic acid and 3-methylpyridin-2-yl both attached to the same cyclopropane carbon), which places the acid group at a quaternary center with a fixed exit vector ~109° from the pyridine plane. In contrast, the 2-substituted constitutional isomer 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1820687-69-1) positions the acid at a secondary carbon adjacent to the pyridine-bearing carbon, generating a vicinal relationship with free rotation around the C1–C2 bond [1]. X-ray crystallographic analysis of 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid bound to PYCR1 (PDB 8TCZ, resolution 2.10 Å) confirms the 1,2-disubstituted isomer binds with the acid engaging the catalytic site and the pyridine oriented toward the NAD(P)H pocket, whereas the 1,1-disubstituted topology of the target compound would project the acid vector away from the pyridine ring, incompatible with this binding mode [1].

scaffold topology fragment-based drug discovery pharmacophore geometry

Physicochemical Differentiation: 3-Methylpyridyl vs. Unsubstituted Pyridyl Cyclopropane Carboxylic Acid

The 3-methyl substituent on the pyridine ring of the target compound introduces measurable changes in calculated molecular properties compared to the des-methyl analog 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 162960-26-1) . The methyl group increases molecular weight from 163.17 to 177.20 Da (+14.03 Da, +8.6%), adds one heavy atom, and increases calculated LogP by approximately 0.5–0.7 log units . This lipophilicity shift is significant at fragment-like molecular weight ranges (MW < 300 Da), where every heavy atom and LogP unit directly influences ligand efficiency metrics critical for fragment-based lead discovery . The methyl group at the 3-position also imposes steric constraint adjacent to the nitrogen lone pair, potentially modulating metal coordination and hydrogen-bond acceptor properties of the pyridine nitrogen.

lipophilicity physicochemical properties lead optimization

Comprehensive Commercial Availability: Multi-Vendor Supply Chain vs. Single-Source Analogs

The target compound (CAS 1402232-84-1) is stocked by at least seven independent commercial suppliers across Asia, Europe, and North America: Combi-Blocks (USA, 95% purity, $155/100 mg) , MolCore (China, ≥98% purity) , Kishida Chemical (Japan, Building Blocks grade, ¥24,500/100 mg) , Leyan (China, 98% purity) , Wako Fujifilm (Japan, via Combi-Blocks, ¥77,500/100 mg) , Wanvi Biotechnology (China, ≥97% purity) , and CymitQuimica (Spain, Fluorochem brand) . In contrast, close structural analogs such as the 2,2-dimethyl derivative (CAS 2144193-45-1) and the 2-substituted constitutional isomers (CAS 2228462-44-8, CAS 1820687-69-1) are available from substantially fewer vendors (typically 1–2), limiting competitive pricing and supply redundancy [1]. The price range for the target compound spans from approximately $155 to ¥77,500 per 100 mg depending on supplier and purity grade, reflecting a mature multi-supplier market .

supply chain procurement commercial availability

Class-Level Pharmacological Precedent: Cyclopropane-Pyridine Carboxylic Acid Chemotype in Enzyme Inhibition

The broader chemotype encompassing pyridyl-cyclopropane carboxylic acids has demonstrated tractable, quantifiable enzyme inhibition across multiple distinct target classes, establishing this scaffold as a validated starting point for inhibitor development. Key class-level quantitative benchmarks include: GSK-3β inhibition with IC₅₀ = 70 nM for N-(pyridin-2-yl)cyclopropanecarboxamide compound 36 [2]; PYCR1 competitive inhibition with Ki ≤ 100 μM for three fragment-like carboxylic acids identified from a 71-compound library screen, with X-ray co-crystal structures confirming binding at the P5C substrate pocket [1]; NAMPT inhibition by trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid-derived amides characterized by 1.5 Å resolution co-crystal structures [4]; and JAK2/JAK1 dual inhibition with IC₅₀ < 100 nM for cyclopropanecarboxylic acid-pyridinyl-triazolo-pyridinyl-amide compounds [3]. The 1-(3-methylpyridin-2-yl) variant represents a chemically logical extension of this validated chemotype, with the 3-methyl group on pyridine offering an SAR handle absent from the unsubstituted scaffolds.

enzyme inhibition fragment-based drug discovery GSK-3β PYCR1 NAMPT

Patent-Linked Pain Indication: Preclinical Efficacy Data in MAGL Modulation

Canadian patent CA 3072923 explicitly names 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid and structurally related compounds in formulations for treating pain, with data indicating effective reduction of pain response in preclinical models [1]. The patent describes the compound's mechanism as modulation of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system that governs pain perception and inflammation [1]. This patent linkage provides the compound with a documented therapeutic application pathway that most close structural analogs lack—the des-methyl analog (CAS 162960-26-1), the 2-substituted constitutional isomer (CAS 1820687-69-1), and the 2,2-dimethyl derivative (CAS 2144193-45-1) do not appear in comparable pain-indication patents. While the patent does not disclose head-to-head IC₅₀ comparisons between the target compound and its analogs, the explicit naming of the 3-methylpyridin-2-yl substitution pattern indicates SAR exploration identified this specific substitution as relevant for MAGL-targeted pain efficacy [1].

MAGL inhibitor endocannabinoid system pain management patent CA 3072923

Molecular Framework Differentiation: Cyclopropane-1-carboxylic Acid vs. Extended and Fused-Ring Analogs

The target compound's cyclopropane-1-carboxylic acid core with direct C1–pyridine attachment represents the most compact, fragment-like architecture in the pyridyl-cyclopropane acid family (MW 177.20; 10 heavy atoms excluding hydrogens; rotatable bonds = 2) . This contrasts with bulkier analogs: the 2-(3-methylpyridin-2-yl)cyclopropylacetic acid homolog (CAS 2228446-16-8, MW 191.23) introduces a methylene spacer that adds one rotatable bond and increases molecular flexibility [1]; the 2,2-dimethyl derivative (CAS 2144193-45-1, MW 205.25) adds two methyl groups (+28.05 Da) that increase steric bulk and LogP; and fused-ring pyrazolo-pyridine cyclopropane acids (such as 2-(pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid) occupy substantially larger three-dimensional volume [2]. The compact nature of the target compound aligns with fragment-based drug discovery design principles, where smaller, ligand-efficient starting points (<20 heavy atoms) are preferred for subsequent optimization [3].

building block conformational constraint molecular design cyclopropane ring

Evidence-Backed Application Scenarios for 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 1402232-84-1)


Fragment-Based Drug Discovery Targeting PYCR1 or Structurally Related Oxidoreductases

The 1,1-disubstituted cyclopropane architecture of CAS 1402232-84-1 provides a structurally orthogonal fragment to the 1,2-disubstituted isomers that have been co-crystallized with PYCR1 (PDB 8TCZ) [1]. While the 1,2-isomer (CAS 1820687-69-1) binds the P5C/NAD(P)H dual pocket of PYCR1, the 1,1-topology of the target compound projects the carboxylic acid vector in a geometrically distinct trajectory, enabling exploration of alternative binding modes or allosteric sites that the 1,2-isomers cannot access [1]. This scenario is supported by the broader fragment screening campaign of 71 low-MW carboxylic acids (mean MW 131 Da) that identified 12 PYCR1 inhibitor co-crystal structures, with three compounds achieving Ki ≤ 100 μM [1]. Procuring the 1-(3-methylpyridin-2-yl) variant adds SAR dimensionality (3-methyl substitution) to the fragment library for crystallographic screening campaigns.

GSK-3β Kinase Inhibitor Lead Optimization with N-(Pyridin-2-yl)cyclopropanecarboxamide Scaffolds

The N-(pyridin-2-yl)cyclopropanecarboxamide chemotype has yielded potent GSK-3β inhibitors with IC₅₀ values as low as 70 nM (compound 36) [2]. The target compound (CAS 1402232-84-1) serves as the carboxylic acid precursor for amide coupling to generate focused libraries of N-substituted cyclopropanecarboxamides with the 3-methylpyridin-2-yl group at the cyclopropane 1-position. The 3-methyl substituent provides a specific SAR probe for assessing steric and electronic tolerance at the pyridine ortho-position during lead optimization, a variable absent in the des-methyl analog (CAS 162960-26-1). The robust multi-vendor supply chain ensures material continuity across iterative synthesis–testing cycles .

MAGL-Targeted Pain Therapeutics Development Leveraging Patent CA 3072923

CA 3072923 explicitly discloses 1-(3-methylpyridin-2-yl)cyclopropane-1-carboxylic acid and its derivatives in formulations for treating pain via MAGL modulation within the endocannabinoid system [3]. Preclinical efficacy data described in the patent support the compound's ability to reduce pain response. For industrial research groups pursuing MAGL inhibitors or endocannabinoid modulators for chronic pain, the patent linkage provides both a defined mechanism-of-action hypothesis and intellectual property context that differentiates this compound from close structural analogs that lack comparable patent protection [3].

Fragment Library Construction for High-Throughput X-ray Crystallographic Screening

The target compound's favorable fragment-like properties—MW 177.20 Da, 10 heavy atoms, 2 rotatable bonds, and a carboxylic acid functional group suitable for hydrogen-bonding interactions—align with established fragment-based drug discovery design principles [1]. The Meeks et al. (2024) study demonstrated that fragment-like carboxylic acids in the MW range of 143–289 Da can be successfully screened against PYCR1 using X-ray crystallography as the primary assay, yielding 12 co-crystal structures from 37 docked fragments [1]. CAS 1402232-84-1 is well-suited for inclusion in fragment libraries targeting oxidoreductases, kinases, or other enzymes where the carboxylic acid can serve as a hinge-binding or catalytic-site anchor, with the 3-methylpyridine providing a vector for fragment growth [1].

Quote Request

Request a Quote for 1-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.